5-Bromo-7-fluorochroman-4-one
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Overview
Description
5-Bromo-7-fluorochroman-4-one is an organic compound . It is a solid at room temperature . The IUPAC name for this compound is 5-bromo-7-fluoro-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The molecular formula of this compound is C9H6BrFO2 . The InChI code for this compound is 1S/C9H6BrFO2/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4H,1-2H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 245.05 .Scientific Research Applications
Chirality Probes
5-Bromo-7-fluorochroman-4-one and related compounds have applications in understanding chirality, particularly in pseudotetrahedral polyhaloadamantanes. These compounds are used in phase-transfer catalytic halogenation protocols and can be studied using circular dichroism spectra for assigning absolute configurations, especially in molecules without typical chromophores or stereogenic centers (Schreiner et al., 2002).
DNA Replication Kinetics
This compound has been instrumental in the study of DNA replication kinetics. The fluorescence of dyes like 33258 Hoechst, when bound to chromosomes, can be partially quenched by incorporating 5-bromodeoxyuridine, a derivative of this compound, into chromosomal DNA. This allows for the microfluorometric analysis of DNA synthesis, particularly in human chromosomes (Latt, 1974).
Molecular Packing and Emission Properties
Variations in the substituent groups of compounds similar to this compound can significantly impact molecular packing, electronic structure, and aggregation-induced emission properties. This compound can be used to study how different substituents influence these properties, aiding in the development of materials with tailored photophysical characteristics (Zheng et al., 2013).
Synthesis of Radiotracers for Cancer Gene Therapy
This compound derivatives have been synthesized for use as radiotracers in monitoring cancer gene therapy. These tracers are particularly useful in positron emission tomography, providing insights into the biological processes during cancer treatment (Yu et al., 2003).
Crystallography of Halogen-Containing Compounds
This compound and its derivatives are also used in crystallography to study halogen-containing radicals. The crystal structures of these radicals, determined by X-ray diffraction, provide valuable information about their molecular configurations and interactions (Knapp et al., 2005).
Spectroscopic Studies
It plays a role in spectroscopic studies of chromium-doped glasses, where the compound's derivatives help in understanding the Cr3+ neighborhood and its optical properties. This research is crucial in materials science, especially in the field of optoelectronics (Buñuel et al., 1998).
Synthesis and Biological Activity
In the field of medicinal chemistry, derivatives of this compound are synthesized to study their biological activity. These compounds have shown promise in inhibiting the growth of certain cells, offering potential pathways for developing new therapeutic agents (Bobek et al., 1975).
Clickable Reagent for Synthesis
It has been used in the development of new reagents, like 1-bromoethene-1-sulfonyl fluoride, for regioselective synthesis in organic chemistry. This showcases its versatility in creating complex organic structures (Leng & Qin, 2018).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms associated with this compound are GHS07 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Chromanone acts as a major building block in a large class of medicinal compounds, exhibiting a broad variety of remarkable biological and pharmaceutical activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
Mechanism of Action
5-Bromo-7-fluorochroman-4-one: (also known as chromanone ) is a heterobicyclic compound with a unique structure. Structurally, it is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). Unlike chromone, it lacks a C2-C3 double bond, which sets it apart. This minor difference leads to significant variations in biological activities .
Action Environment:
Environmental factors play a role:
Remember, while chromanone shows promise in various pharmacological activities, more research is needed to optimize its synthesis methods and understand its full potential. 🧪🔬
: Kamboj, S., & Singh, R. (2022). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47(1), 75–111. Read more
Biochemical Analysis
Biochemical Properties
Chromanone, a structurally similar compound, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given the structural similarity to chromanone, it is possible that 5-Bromo-7-fluorochroman-4-one may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWPXAFESISPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.